molecular formula C9H6N2O2 B13521951 2-Isocyanato-4-methoxybenzonitrile

2-Isocyanato-4-methoxybenzonitrile

Cat. No.: B13521951
M. Wt: 174.16 g/mol
InChI Key: LNROXYCOCQTCCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a derivative of benzonitrile and has the chemical formula C9H6N2O2. This compound is known for its unique structural properties, which make it a valuable intermediate in organic synthesis and other chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isocyanato-4-methoxybenzonitrile typically involves the reaction of 4-methoxybenzonitrile with phosgene or other isocyanate-generating reagents under controlled conditions. One common method involves the use of dichloromethane as a solvent and dimethyl sulfoxide as a reagent. The reaction is carried out at low temperatures, often using a dry ice/acetone bath to maintain the desired temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Isocyanato-4-methoxybenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines to form ureas.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction Reactions: Reduction of the nitrile group can lead to the formation of amines.

Common Reagents and Conditions

    Substitution: Common reagents include primary and secondary amines, often under mild conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

Major Products

    Ureas: Formed from the reaction with amines.

    Amines: Resulting from the reduction of the nitrile group.

    Oxides: Produced through oxidation reactions.

Scientific Research Applications

2-Isocyanato-4-methoxybenzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and other biologically active molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive isocyanate group.

Mechanism of Action

The mechanism of action of 2-Isocyanato-4-methoxybenzonitrile involves its reactive isocyanate group, which can form covalent bonds with nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical processes, including the formation of ureas and carbamates. The compound’s molecular targets and pathways are primarily related to its ability to modify proteins and other biomolecules through covalent bonding .

Comparison with Similar Compounds

Similar Compounds

  • 2-Isocyanato-4-methylbenzonitrile
  • 2-Isocyanato-4-chlorobenzonitrile
  • 2-Isocyanato-4-fluorobenzonitrile

Uniqueness

2-Isocyanato-4-methoxybenzonitrile is unique due to its methoxy group, which imparts specific electronic and steric properties that influence its reactivity and applications. Compared to other similar compounds, it offers distinct advantages in certain synthetic routes and industrial applications .

Properties

Molecular Formula

C9H6N2O2

Molecular Weight

174.16 g/mol

IUPAC Name

2-isocyanato-4-methoxybenzonitrile

InChI

InChI=1S/C9H6N2O2/c1-13-8-3-2-7(5-10)9(4-8)11-6-12/h2-4H,1H3

InChI Key

LNROXYCOCQTCCG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C#N)N=C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.